Verrillin

Description

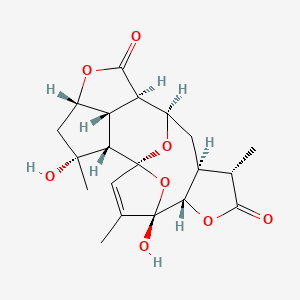

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O8 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S)-4,17-dihydroxy-3,8,17-trimethyl-6,14,19,21-tetraoxahexacyclo[9.7.1.11,4.112,15.05,9.018,20]henicos-2-ene-7,13-dione |

InChI |

InChI=1S/C20H24O8/c1-7-5-19-14-12-11(6-18(14,3)23)25-17(22)13(12)10(27-19)4-9-8(2)16(21)26-15(9)20(7,24)28-19/h5,8-15,23-24H,4,6H2,1-3H3/t8-,9-,10+,11-,12+,13-,14-,15-,18+,19-,20-/m0/s1 |

InChI Key |

YJMXTIIUVZBPPQ-CRVPYZTRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@H]4[C@H]5[C@H](C[C@@]([C@H]5[C@]6(O3)C=C([C@@]([C@H]2OC1=O)(O6)O)C)(C)O)OC4=O |

Canonical SMILES |

CC1C2CC3C4C5C(CC(C5C6(O3)C=C(C(C2OC1=O)(O6)O)C)(C)O)OC4=O |

Synonyms |

verrillin |

Origin of Product |

United States |

Discovery, Isolation, and Definitive Structural Elucidation of Verrillin

Natural Occurrence and Ecological Niche of Verrillin-Producing Organisms

Marine environments are a rich source of structurally diverse and often highly oxygenated secondary metabolites, including diterpenes nih.govresearchgate.net. These compounds are believed to play a role in the ecological interactions of the producing organisms, potentially serving as defense mechanisms against predators or competing species nih.gov.

The primary natural source of this compound has been identified as the West Indian alcyonacean Pseudopterogorgia bipinnata acs.orgacs.orgmolaid.com. This species of colonial soft coral, commonly known as the bipinnate sea plume, was originally described by Addison Emery Verrill in 1864 wikipedia.orgmarinespecies.org. It is now classified under the genus Antillogorgia, with its current scientific name being Antillogorgia bipinnata wikipedia.org. This gorgonian coral is typically found in shallow water reefs within the Caribbean Sea, including regions like the Bahamas and South Florida, usually at depths ranging from 9 to 20 meters, though it can extend to 27 meters wikipedia.org. Antillogorgia bipinnata forms bipinnate fan-like colonies, which can reach heights of approximately 57 cm, characterized by a main stem with regularly spaced pairs of stiff, slightly flattened branchlets wikipedia.org.

This compound is a member of a broad family of diterpenes isolated from gorgonian corals, which are known to produce a wide array of natural products, including steroids, acetogenins, sesquiterpenes, and particularly diterpenes researchgate.net. The carbon skeleton of this compound is described as novel, distinguishing it from other known diterpenes nih.govacs.org.

Other polycyclic diterpenes isolated from marine corals, often discussed in relation to their biosynthetic pathways or structural complexity, include bielschowskysin (B1247535), plumarellide, and intricarene (B1249381) researchgate.netnottingham.ac.uk. Furthermore, this compound is contextually linked to furanobutenolide-derived cembranoids and norcembranoids, a subclass of macrocyclic lactone precursors that are also found in marine organisms nih.govresearchgate.net. These compounds, like this compound, often exhibit complex, highly compact, and stereochemically dense architectures, decorated by various oxygenation states and patterns nih.gov. The study of these diverse marine diterpenes contributes to understanding the chemical ecology and biosynthetic capabilities of gorgonian corals nih.govresearchgate.netresearchgate.net.

Isolation and Purification Methodologies for this compound

The isolation and purification of natural products like this compound from complex biological matrices involve a series of sophisticated chemical and chromatographic techniques medinadiscovery.comfrontiersin.org. The general strategy aims to separate the target compound from other co-occurring metabolites and biomass components, yielding a pure sample suitable for structural elucidation and further study.

The initial step in isolating marine natural products typically involves the extraction of the raw biological material (e.g., gorgonian coral tissue) using appropriate solvents nih.govresearchgate.net. Common extraction solvents include organic solvents of varying polarities, which are chosen based on the target compound's solubility profile google.com. After extraction, the crude extract often undergoes fractionation, a process that separates the mixture into fractions of reduced complexity based on general physicochemical properties nih.govfraunhofer.de. This can involve liquid-liquid extraction, where the crude extract is partitioned between two immiscible solvents, or solid-phase extraction, which selectively retains certain compounds nih.govgoogle.com. These preliminary steps help to remove bulk impurities and enrich the desired compounds, preparing the sample for more refined separation methods researchgate.netfraunhofer.de.

Chromatography is indispensable for the purification of natural products, offering high resolving power to separate closely related compounds elementlabsolutions.comnih.gov. For this compound, as with many other marine diterpenes, various chromatographic techniques would be employed for enrichment and final purification. High-performance liquid chromatography (HPLC) is a widely used technique, offering superior resolution, accuracy, precision, and reproducibility elementlabsolutions.comdrawellanalytical.com. Both reversed-phase HPLC (RP-HPLC) and normal-phase chromatography are commonly utilized, with the choice depending on the polarity of the target compound and co-eluting impurities drawellanalytical.comjstar-research.commdpi.com.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, effectively separating compounds based on their hydrophobicity elementlabsolutions.commdpi.com. Ion exchange chromatography (IEX) might also be employed if the compound possesses ionizable functional groups, separating based on charge interactions elementlabsolutions.commdpi.com. Flash chromatography, a rapid form of column chromatography, is often used for initial purification steps to handle larger quantities of crude extract jstar-research.com. The selection of appropriate column phases (e.g., C4, C18 for reversed-phase), particle size, pore size, and mobile phase composition (solvent type, strength, pH, buffer concentration) is critical for achieving optimal separation and enrichment of this compound elementlabsolutions.comdrawellanalytical.com. Preparative chromatography systems, sometimes coupled with UV or mass spectrometry detection, are used to collect purified fractions of the target compound jstar-research.com.

Advanced Spectroscopic and Spectrometric Techniques in this compound Structural Assignment

The definitive structural assignment of this compound, a complex polycyclic diterpene, relies heavily on advanced spectroscopic and spectrometric techniques acs.orgacs.orguni-regensburg.deresearchgate.netnottingham.ac.uk. These methods provide detailed information about the molecular formula, connectivity of atoms, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are paramount in natural product structure elucidation acs.orgnottingham.ac.ukjstar-research.comhdki.hr.

1D NMR (¹H NMR, ¹³C NMR) : Provides information on the number and types of hydrogen and carbon atoms, their chemical environments, and the presence of specific functional groups hdki.hrox.ac.uk. Chemical shifts and integration values are critical for initial structural proposals ox.ac.uk.

2D NMR (COSY, HSQC, HMBC, NOESY) : These experiments reveal connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY) : Identifies proton-proton couplings, indicating adjacent protons hdki.hrox.ac.uk.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons, assigning proton and carbon signals simultaneously jstar-research.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Reveals protons that are spatially close, regardless of bond connectivity, which is vital for determining relative stereochemistry and conformation hdki.hr. The use of high-field NMR instruments (e.g., 400 MHz, 500 MHz) and specialized probes allows for the acquisition of high-quality data even from sub-milligram quantities of isolated material jstar-research.com.

Mass Spectrometry (MS) : MS provides precise molecular weight information and fragmentation patterns that help deduce the molecular formula and structural subunits acs.orgnottingham.ac.ukox.ac.uk. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula, while tandem mass spectrometry (MS/MS) can provide fragment ions that aid in piecing together the molecular structure jstar-research.com.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by detecting their characteristic vibrational frequencies ox.ac.uk.

X-ray Crystallography : For compounds that can be crystallized, X-ray crystallography provides the most unambiguous determination of the three-dimensional structure, including absolute stereochemistry uni-regensburg.deresearchgate.net. This technique offers a definitive confirmation of structures proposed by NMR and MS data researchgate.net.

The combined application of these advanced analytical techniques allows researchers to meticulously piece together the intricate structure of complex natural products like this compound, confirming its unique verrillane carbon skeleton and its highly oxygenated nature nih.govacs.orgacs.orguni-regensburg.denottingham.ac.uk.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in unraveling the intricate structure of this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments were extensively utilized to establish the connectivity of atoms and determine the relative stereochemistry of the molecule nih.govuni-regensburg.de.

The comprehensive analysis of 2D NMR spectra, including techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), was fundamental in establishing the connectivity and relative stereochemistry of this compound uni-regensburg.de. For instance, the HMBC spectrum provided crucial correlations, such as a non-protonated carbon at 120.8 ppm (C5) correlating with methyl protons at 1.11 ppm (H15) across three bonds, and a proton at δ 2.72 (H4) across two bonds uni-regensburg.de. The ¹H-¹H COSY spectrum revealed coupled proton signals, with a vicinal coupling constant of 7.1 Hz, indicating their location on the same carbon (C4, 32.2 ppm, as determined from HSQC interaction) uni-regensburg.de. COSY NMR is particularly effective in distinguishing between different stereochemical configurations by analyzing cross-peaks and their relative intensities, which infer spatial proximity and stereochemical relationships researchgate.net.

Pulsed-Field Gradient (PFG) and Diffusion NMR (DOSY) techniques are advanced NMR methods used to measure translational diffusion coefficients of molecular species, reflecting their effective sizes and shapes wikipedia.orgnobelprize.org. These techniques enable the separation of chemical entities in multicomponent systems and provide insights into intermolecular interactions, as well as molecular size and shape nobelprize.org. While PFG and diffusion NMR are powerful tools for characterizing complex chemical systems and are widely used for studying molecular dynamics and interactions in solution, their specific application for the structural elucidation of this compound was not explicitly detailed in the provided research findings wikipedia.orgnobelprize.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was crucial for accurately determining the molecular formula of this compound. HRMS instruments can detect sample matrices with high precision, often to within 0.001 atomic mass units, allowing for the precise determination of elemental composition. For this compound, the molecular formula was determined to be C₁₅H₂₂O₂ uni-regensburg.de. This determination was further substantiated by comparing the observed isotopic ratio ([M+1]⁺/[M]⁺) with theoretically predicted values; an observed ratio of 16.5% agreed well with the theoretically predicted value of 16.6% uni-regensburg.de. This high level of accuracy provided by HRMS is essential for unambiguously assigning molecular formulas, especially for novel compounds.

Fragmentation analysis, typically performed using Electron Ionization Mass Spectrometry (EI-MS), provides valuable insights into the structural subunits of a molecule by breaking it into characteristic fragment ions. In the structural elucidation of this compound, EI-MS spectra were analyzed, and significant differences were noted when compared to previously reported data for related compounds uni-regensburg.de. Notably, the absence of an ion at m/z 124, which was the base peak in the recorded spectrum of this compound, highlighted the importance of detailed fragmentation patterns in confirming the proposed structure uni-regensburg.de. Fragmentation patterns are often complex but provide a "puzzle" that, when pieced together, helps identify the molecule's structure.

Vibrational Spectroscopy (IR, Raman) in Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. In the case of this compound, IR spectroscopy provided direct evidence for the presence and nature of specific functional groups. The IR spectrum notably showed the absence of an OH stretch and the appearance of an intensive band at 1675 cm⁻¹ uni-regensburg.de. This specific band clearly demonstrated the formation of a conjugated carbonyl group within the this compound structure uni-regensburg.de. IR spectroscopy is sensitive to changes in the dipole moment during molecular vibrations, making it effective for identifying polar bonds and hetero-nuclear functional groups. While Raman spectroscopy is complementary to IR, being sensitive to changes in polarizability and often used for homo-nuclear bonds, the detailed findings for this compound specifically highlighted IR data.

Absolute Stereochemical Determination of this compound

The determination of the absolute stereochemistry of chiral molecules like this compound is a critical aspect of structural elucidation, providing the complete three-dimensional arrangement of atoms. While the relative stereochemistry of this compound was established through 2D NMR experiments uni-regensburg.de, the absolute stereochemistry of a highly functionalized core of this compound, known as furanothis compound (compound 5), was unambiguously determined through single crystal X-ray diffraction analysis researchgate.net. X-ray crystallography is a traditional and highly reliable method for determining the atomic and molecular structure of a crystal, including the positions of atoms, chemical bonds, and stereochemistry, by analyzing the diffraction patterns of X-rays passing through the crystal libretexts.org. This method confirmed the proposed stereochemical assignments for related compounds researchgate.net.

Data Tables

Table 1: Key NMR Spectroscopic Data for this compound (Selected Correlations)

| Experiment | Correlated Atoms (Example) | Chemical Shift (ppm) | Coupling Constant (Hz) | Observation/Significance | Reference |

| HMBC | C5 with H15 | C5: 120.8, H15: 1.11 | - | Three-bond correlation | uni-regensburg.de |

| HMBC | C5 with H4 | C5: 120.8, H4: 2.72 | - | Two-bond correlation | uni-regensburg.de |

| ¹H-¹H COSY | Coupled Protons (e.g., on C4) | H4: 2.72 | 7.1 | Vicinal coupling, on C4 (32.2 ppm) | uni-regensburg.de |

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | uni-regensburg.de |

| Observed Isotopic Ratio ([M+1]⁺/[M]⁺) | 16.5% | uni-regensburg.de |

| Theoretical Isotopic Ratio ([M+1]⁺/[M]⁺) | 16.6% | uni-regensburg.de |

| Key Fragmentation Ion | m/z 124 (base peak) | uni-regensburg.de |

Table 3: Key Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Observation/Significance | Reference |

| Conjugated Carbonyl | 1675 | Intensive band, indicating presence | uni-regensburg.de |

| Hydroxyl (O-H) | Absent | Lack of stretch, indicating absence | uni-regensburg.de |

Chiroptical Methods (Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable spectroscopic techniques for probing chiral molecules and determining their absolute configuration. mdpi.comresearchgate.netnih.govnih.govmdpi.com These techniques involve the interaction of chiral molecules with polarized light. Specifically, ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in the plane of linearly polarized light as a function of wavelength. mdpi.com

X-ray Crystallography of this compound or Its Derivatives

X-ray crystallography stands as a cornerstone experimental science for precisely determining the atomic and molecular structure of crystalline solids. nobelprize.orgwikipedia.orglibretexts.org The technique involves directing a beam of X-rays through a crystal, causing the X-rays to diffract in specific directions due to the ordered arrangement of atoms. wikipedia.orglibretexts.org By meticulously measuring the angles and intensities of the diffracted X-rays, crystallographers can generate a three-dimensional map of electron density within the crystal. From this map, the precise positions of atoms, their chemical bonds, and other critical structural information can be accurately inferred. nobelprize.orgwikipedia.orglibretexts.org

In the context of this compound, single-crystal X-ray diffraction analysis has played a crucial role in unambiguously determining the stereochemistry of specific functional groups. For instance, this method was instrumental in establishing the stereochemistry of the C13 hydroxyl group in derivatives of furanothis compound (compounds 25a and 33b), thereby confirming previously proposed stereochemical assignments. nih.govscispace.com X-ray crystallography remains a primary and highly reliable method for characterizing the atomic structure of materials and distinguishing between structurally similar compounds. wikipedia.orglibretexts.org

Chemical Correlation and Derivatization Strategies for Stereochemical Assignment

Chemical correlation is a classical and effective strategy employed in stereochemical elucidation. This approach typically involves comparing the chemical properties, reactivity, or spectroscopic data of an unknown compound with those of a structurally related compound whose stereochemistry is already known. japsonline.comjapsonline.com

Derivatization strategies are frequently utilized to modify the target molecule, yielding derivatives with enhanced or distinct spectroscopic properties that facilitate stereochemical assignment. A prominent example of this is the formation of acetonides from 1,3-diols, followed by analysis using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. univ-lemans.frmdpi.com Researchers have established specific correlations between the 13C NMR chemical shifts of the acetonide carbons (the ketal carbon and its associated methyl substituents) and the relative stereochemistry of the parent diol. For instance, syn isomers of 1,3-diol acetonides typically exhibit 13C NMR resonances for the acetonide methyl groups around 30 and 19 ppm, whereas anti isomers show these resonances in the range of 24-25 ppm. univ-lemans.fr This generalization has proven valuable and has been successfully extended to the stereochemical assignment of more complex polyols derived from polypropionate pathways. univ-lemans.fr

For molecules containing flexible portions, such as long side chains, advanced computational methods like Density Functional Theory (DFT)-based NMR calculations are often integrated with experimental NMR data (e.g., Nuclear Overhauser Effect Spectroscopy (NOESY) and 13C chemical shifts). By comparing the calculated NMR parameters for various possible stereoisomers with the experimental data, researchers can confidently assign the relative and absolute configurations of these flexible segments. japsonline.comjapsonline.com

Biosynthetic Pathways and Enzymatic Machinery for Verrillin Production

Hypothesized Origins of the Verrillane Carbon Skeleton

The foundational structure of Verrillin, the verrillane carbon skeleton, is hypothesized to arise from the universal isoprenoid biosynthetic machinery.

Isoprenoid Precursor Elaboration and Cyclization

This compound, as a diterpene, is derived from isoprenoid precursors. digitellinc.combritannica.com Isoprenoids, the largest class of natural products, are biosynthesized from five-carbon isoprenyl diphosphate (B83284) units, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). britannica.comnih.gov These C5 units are typically generated through either the mevalonate (B85504) pathway or the methylerythritol 4-phosphate (MEP) pathway. nih.gov

The initial steps in diterpene biosynthesis involve the sequential head-to-tail condensation of IPP and DMAPP units to form longer chain prenyl diphosphates. For diterpenes, this culminates in the formation of geranylgeranyl pyrophosphate (GGPP), a C20 precursor. The verrillane skeleton is understood to be derived from a 14-membered cembrane (B156948) skeleton, suggesting that the biosynthesis of this compound likely initiates with the cyclization of GGPP to form a cembrane-like macrocyclic intermediate. digitellinc.comnih.gov This macrocyclization is a critical early step, setting the stage for subsequent complex rearrangements and functionalizations.

Relationship to Furanocembranoid and Norcembranoid Biosynthesis

This compound is structurally categorized within the family of polycyclic furanobutenolide-derived cembranoids and norcembranoids. chemrxiv.orgacs.org These natural products, abundant in marine organisms such as gorgonian and soft corals, are characterized by their highly congested, stereochemically complex, and extensively oxygenated polycyclic architectures. acs.orgrsc.org

The biosynthetic interrelationships among these compounds are thought to involve a network of oxygenation processes, often culminating in the formation of furano- and furanobutenolide-based macrocyclic cembranoids. rsc.org These macrocyclic intermediates are then susceptible to a variety of transformations, including oxidative rearrangements, photochemical ring contraction, and transannular cyclizations, which lead to the diverse array of complex ring-fused diterpene structures observed in nature. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net Synthetic strategies aiming for this compound and related compounds frequently employ bio-inspired transannular cyclizations from macrocyclic enedione intermediates, reflecting a proposed late-stage biosynthetic pathway. digitellinc.com

Key Enzymatic Transformations in this compound Biosynthesis

The conversion of initial macrocyclic precursors into the complex this compound structure involves a series of highly specific enzymatic transformations.

Oxidative Rearrangements and Cycloadditions

The formation of the intricate polycyclic framework of this compound necessitates a series of oxidative rearrangements and cyclization events. These transformations are crucial for generating the morphed scaffolds and enhancing the structural rigidity characteristic of such natural products. nih.gov Biosynthetic proposals for this compound suggest the involvement of enedione intermediates, which undergo further modification. researchgate.net

Oxidative cyclizations are frequently catalyzed by high-valent iron-containing enzymes, including cytochrome P450 enzymes, nonheme iron oxygenases, and α-ketoglutarate-dependent oxygenases, which can initiate radical cyclizations. nih.gov Furthermore, biomimetic synthetic approaches to furanocembranoids have successfully employed furan (B31954) oxidation/oxa-Michael cascade reactions, hinting at similar oxidative and cycloaddition processes occurring in the natural biosynthetic pathway. acs.orgresearchgate.net These enzymatic reactions facilitate the formation of new intra- or intermolecular bonds through redox chemistry. nih.gov

Proposed Role of Cytochrome P450 Enzymes in this compound Oxygenation

Cytochrome P450 enzymes (CYPs) are a superfamily of versatile heme-containing monooxygenases that play a significant role in the biosynthesis of natural products. mdpi.comwikipedia.org They are known for their ability to catalyze regio- and stereoselective oxidation reactions, including hydroxylation and epoxidation. mdpi.com In the context of this compound biosynthesis, P450 enzymes are proposed to be involved in various oxidative reactions, such as mixed-function oxidation, reductions, and rearrangements of oxygenated species. nih.gov

Specifically, the oxidative opening of the furan ring, a common feature in the biosynthesis of related compounds, is often attributed to cytochrome P450 monooxygenases. uni-regensburg.de These enzymes are capable of generating highly reactive iron-oxo species that drive these oxidation reactions. mdpi.comwikipedia.org While some complex skeletal rearrangements in biosynthetic pathways are mediated by P450 enzymes, synthetic chemists sometimes achieve these transformations through chemical means, highlighting the sophisticated enzymatic machinery in nature. beilstein-journals.org

Stereoselective Cyclization Events and Macrocycle Formation

The biosynthesis of this compound involves highly stereoselective cyclization events that lead to the formation of its macrocyclic and polycyclic structure. The initial macrocyclization to form the cembrane skeleton, and subsequent transannular reactions, must proceed with exquisite stereochemical control to yield the specific stereoisomer of this compound. nih.govacs.orgnih.gov

The formation of the 10-membered ring macrocycle, as seen in the synthesis of furanothis compound (a core structure of this compound), is a stereoselective process. nih.govnih.gov The complex architecture of furanobutenolide-derived cembranoids, including this compound, is believed to arise from site-selective oxidation of the macrocycles' backbone followed by intricate transannular reactions. chemrxiv.org Research indicates that the conformational preferences of these macrocyclic scaffolds play a crucial role in directing the regio- and stereoselectivity of downstream functionalization steps. chemrxiv.org This suggests that enzymes involved in this compound biosynthesis precisely control the three-dimensional orientation of intermediates to ensure the correct stereochemical outcome during macrocycle formation and subsequent cyclization cascades.

Genetic and Genomic Approaches to this compound Biosynthesis

The elucidation of biosynthetic pathways for complex natural products like this compound often begins with genetic and genomic investigations, aiming to identify the responsible gene clusters and the enzymes they encode.

Identification of Gene Clusters Associated with Diterpene Production

The biosynthesis of diterpenes, including this compound, typically involves a series of enzymatic transformations initiated from the universal precursor geranylgeranyl diphosphate (GGDP) github.iowikipedia.org. Genomic mining and comparative genomics have proven instrumental in identifying putative diterpene biosynthetic gene clusters (BGCs) in various organisms, particularly fungi and plants. These clusters often contain genes encoding key enzymes such as GGDP synthases (GGS) and diterpene cyclases (DTCs), which are responsible for forming the basic carbon skeleton github.iowikipedia.org. For instance, in the fungus Phomopsis amygdali, two diterpene biosynthesis gene clusters were identified by genome walking, revealing genes encoding GGDP synthases (PaGGS1 and PaGGS4) and diterpene cyclase-like genes (PaDC1 and PaDC2) github.iowikipedia.org. Similarly, in Aspergillus nidulans, a novel diterpene gene cluster was discovered through genomic mining, with its activation linked to a Zn(II)2Cys6-type transcription factor, PbcR.

While specific gene clusters directly responsible for this compound biosynthesis have not been explicitly detailed in the literature, the general principles of diterpene BGC identification suggest that a similar clustered organization of genes encoding core synthases and tailoring enzymes (e.g., cytochrome P450 monooxygenases, dehydrogenases, transferases) would be expected in the marine organisms producing this compound. The identification of such clusters would involve analyzing the genomes of this compound-producing corals for sequences homologous to known diterpene synthases and associated modifying enzymes, often found in close proximity within the genome due to co-expression and co-regulation.

Characterization of Biosynthetic Enzymes via Recombinant Expression

Once putative biosynthetic genes are identified, their functions are typically confirmed and characterized through recombinant expression in heterologous hosts, such as Escherichia coli or yeast. This approach allows for the production of sufficient quantities of the target enzyme for in vitro biochemical analysis. Characterization involves determining the enzyme's substrate specificity, catalytic activity, optimal reaction conditions (e.g., pH, temperature), and kinetic parameters (e.g., K_m, k_cat).

For diterpene cyclases, recombinant expression allows researchers to observe the cyclization of GGDP into specific diterpene scaffolds. For example, recombinant PaDC1 from Phomopsis amygdali was shown to convert GGDP primarily into phyllocladan-16α-ol github.iowikipedia.org. Similarly, the characterization of other modifying enzymes (e.g., P450 monooxygenases) would involve incubating the recombinant enzyme with proposed intermediates to identify the transformed products, thereby elucidating their specific roles in the pathway. This systematic characterization of individual enzymes is crucial for reconstructing the complete biosynthetic pathway of complex molecules like this compound.

Biomimetic Synthesis as a Probe for this compound Biosynthesis

Biomimetic synthesis, which aims to replicate natural biosynthetic processes in the laboratory, serves as a powerful tool to probe and validate proposed intermediate transformations in complex natural product pathways.

Evaluating Proposed Intermediate Transformations

The proposed biosynthesis of this compound is intricate, with current hypotheses suggesting its derivation from furanocembranoid precursors like bipinnatin (B14683477) J. This pathway is believed to involve a series of highly orchestrated oxidative processes, cyclizations, transannulation reactions, and skeletal rearrangements. Key proposed steps include:

Oxidation and Lactolization: Initial oxidation of bipinnatin J, followed by intramolecular lactolization.

Epoxidation and Hydration: Epoxidation of a Δ7,8 bond, leading to a specific stereochemistry, followed by a doubly-vinylogous hydration of the furan ring.

Tautomerization and Michael Addition: Subsequent tautomerization to a vinylogous diketone, which then undergoes an intramolecular Michael addition to form a new carbon-carbon bond.

Acetate (B1210297) Migration and Ketalization: Migration of an acetate group and sequential ketalization of a diol system.

Biomimetic synthetic efforts aim to mimic these transformations in a controlled chemical environment to evaluate their feasibility and elucidate the precise sequence of events. For instance, studies have explored bio-inspired transannular cyclizations and late-stage diketalization as potential endgame strategies toward this compound, leveraging macrocyclic intermediates vulcanchem.com. The concept of enol ether intermediates and furan dearomatization has also been investigated as pivotal steps in the proposed biosynthetic route of this compound and related cembranoids. While a complete total synthesis of this compound via a biomimetic route has been challenging, these studies provide critical insights into the plausibility of proposed intermediate transformations and the stereochemical control elements involved vulcanchem.com.

Chemoenzymatic Approaches for this compound Synthesis

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic catalysis with the versatility of traditional chemical transformations, offering a powerful strategy for accessing complex natural products. This approach can be particularly advantageous for molecules like this compound, which possess numerous stereogenic centers and highly functionalized scaffolds.

In the context of this compound, chemoenzymatic approaches could involve utilizing enzymes to perform specific, highly selective steps (e.g., stereoselective oxidations, cyclizations, or glycosylations) on chemically synthesized intermediates. For example, enzymes could be employed for regio- and stereoselective late-stage functionalization of core diterpene scaffolds or for the in situ generation of reactive intermediates that are then transformed chemically. While specific chemoenzymatic syntheses of this compound are not widely reported, the general advancements in this field, such as the use of P450 enzymes for site- and stereoselective oxidative modifications, present promising avenues for future synthetic endeavors towards this compound and its intricate structural features. The integration of enzymatic steps into a synthetic route can overcome challenges associated with traditional chemical synthesis, leading to more efficient and environmentally friendly production of complex molecules.

Regulation and Environmental Factors Influencing this compound Biosynthesis

The biosynthesis of secondary metabolites in marine organisms, including diterpenes like this compound, is often tightly regulated and can be significantly influenced by various environmental factors. These factors can impact the expression of biosynthetic genes and the activity of the enzymes involved, thereby affecting the quantity and profile of the produced compounds.

General environmental factors known to influence secondary metabolite production in plants and other organisms include:

Temperature: Temperature fluctuations can significantly affect metabolic rates and enzyme activities, leading to changes in secondary metabolite accumulation.

Light Intensity and Quality: Light is a crucial factor for photosynthetic organisms and can influence the production of precursors and the expression of genes involved in secondary metabolism.

Nutrient Availability: The availability of essential nutrients (e.g., nitrogen, phosphorus) can impact primary metabolism, which in turn affects the flux of precursors into secondary metabolic pathways.

Salinity: As a marine organism, the salinity of the surrounding water could play a role in regulating this compound production, as organisms adapt to osmotic stress.

Stress Conditions: Various biotic (e.g., predation, microbial interactions) and abiotic (e.g., oxidative stress, UV radiation, drought) stresses can induce or upregulate the biosynthesis of defense-related secondary metabolites. For marine corals, interactions with other marine organisms or responses to changes in water quality could trigger or modulate this compound production.

While specific studies on the regulation and environmental factors directly influencing this compound biosynthesis in Pseudopterogorgia bipinnata are limited in the provided search results, it is highly probable that similar environmental cues and regulatory mechanisms, as observed for other marine natural products and plant secondary metabolites, play a significant role in controlling this compound production in its natural habitat. Future research could focus on controlled laboratory experiments to investigate the impact of these factors on this compound yield and to identify the underlying genetic and biochemical regulatory networks.

Compound Names and PubChem CIDs

Chemical Synthesis and Strategic Derivatization of Verrillin and Its Analogs

Total Synthesis Methodologies for Verrillin and Core Structures

The total synthesis of complex natural products like this compound often involves multi-step approaches designed to construct their elaborate frameworks with precise control over stereochemistry. While the complete total synthesis of this compound has been a long-standing challenge, significant progress has been made in synthesizing its highly functionalized core, known as furanothis compound, and related structures digitellinc.comnih.gov.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of this compound involves breaking down its complex structure into simpler, readily available precursors. For furanothis compound, a key intermediate for this compound synthesis, the retrosynthetic strategy has envisioned constructing a fused bicyclic lactone unit, which could be formed via an Eschenmoser-Claisen rearrangement nih.gov. This disconnection reveals an allylic alcohol and an amide acetal (B89532) as coupling partners. Further disconnections involve creating the C12-C13 connection via a Claisen alkylation with an aldehyde, and the C6-C7 bond through Pd(0)-coupling with a furan (B31954) derivative. The final 10-membered macrocycle could then be formed via a Nozaki-Hiyama-Kishi (NHK) macrocyclization nih.gov.

Another proposed retrosynthetic strategy for this compound involves late-stage oxidation of a furan intermediate to complete the sequential bridging ketals and a second lactone from the isopropenyl side chain. This approach relies on the convergent assembly of three components: an aldehyde, a furan, and cis-1,3-cyclopentenediol, with the relative stereochemistry derived from the cyclopentenediol building block nih.gov.

Construction of the Verrillane Polycyclic Framework

The construction of the verrillane polycyclic framework, which is the core of this compound, is a central challenge in its total synthesis. This framework is characterized by an oxidative ring contraction of a 14-membered cembrane (B156948) ring across the C7 and C11 carbons acs.org.

Achieving precise stereochemical control is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereogenic centers digitellinc.com. Diastereoselective and enantioselective approaches are crucial for constructing the correct stereoisomers. For instance, in the synthesis of furanothis compound, a key Eschenmoser-Claisen rearrangement proceeded smoothly and in a diastereoselective manner nih.govacs.org. The macrocyclization step in furanothis compound synthesis also exhibited diastereoselectivity, yielding a 4:1 anti/syn ratio with respect to the C2 alcohol and C1 isopropene orientation nih.gov.

The development of organocatalytic, enantioselective methods, such as the nucleophile-catalyzed aldol-lactonization (NCAL) process, has been explored for the asymmetric synthesis of bicyclic β-lactones, which can serve as useful intermediates for marine cembranoids like this compound orgsyn.orgorgsyn.org. Furthermore, recent advancements in organocatalytic enantioselective oxa-Piancatelli rearrangements have enabled the synthesis of densely substituted γ-hydroxy cyclopentenones with high diastereo- and enantioselectivities, which are important molecular scaffolds for natural products including this compound rsc.org.

Several key reaction sequences are employed in the construction of the verrillane core and related furanocembranoid structures:

Macrocyclizations: The formation of the 10-membered macrocycle is a critical step in the synthesis of furanothis compound. While initially problematic, optimizing solvent conditions (e.g., changing from THF to DMF) improved the outcome of the Nozaki-Hiyama-Kishi (NHK) macrocyclization, affording furanothis compound nih.gov. This macrocyclization is essential for setting up the subsequent complex cyclization events.

Radical Cyclizations: Diastereoselective radical cyclizations have been leveraged to furnish key bicyclic lactone intermediates in the synthesis of related nor-furanocembranoid natural products, which share common macrocyclic precursors with this compound researchgate.netresearchgate.net. These reactions are vital for forming specific rings within the polycyclic structure.

Transannular Reactions: Transannular reactions, which involve reactions across a ring, are central to the proposed biosynthesis and synthetic strategies for this compound and related cembranoids researchgate.netresearchgate.netopenrepository.comchemrxiv.orgnih.gov. For example, a transannular Michael reaction is a key step in the synthetic strategy for ineleganolide and sinulochmodin C, providing both natural products from a common macrocyclic intermediate researchgate.netresearchgate.net. A proposed endgame for this compound synthesis leverages a bio-inspired, late-stage transannular diketalization of a macrocyclic enedione intermediate digitellinc.com. These reactions are often driven by macrocyclic constraints and can lead to the formation of multiple rings and stereocenters in a single step acs.org.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with control over regio- and stereochemical outcomes wikipedia.orgrsc.orgorganic-chemistry.org. While direct application to the final this compound structure may vary, intramolecular Diels-Alder (IMDA) reactions have been explored for constructing decalin moieties in related complex natural products, proceeding via specific transition states to generate desired stereochemistry researchgate.net. Transannular Diels-Alder reactions from macrocyclic enediones have also been investigated for constructing carbocyclic cores present in cembranoid diterpenes researchgate.net.

Stereochemical Control in Complex Diterpene Synthesis

This compound, as a hexacyclic diterpene with 11 stereogenic centers, presents significant challenges for stereochemical control during synthesis digitellinc.com. Strategies to achieve this control include:

Substrate Control: Utilizing chiral starting materials (e.g., cis-1,3-cyclopentenediol) to dictate the relative stereochemistry throughout the synthesis nih.gov.

Diastereoselective Reactions: Employing reactions that inherently favor the formation of one diastereomer over others, such as the Eschenmoser-Claisen rearrangement and macrocyclizations mentioned above nih.govacs.org.

Kinetic vs. Thermodynamic Control: Carefully controlling reaction conditions (e.g., temperature, catalyst) to favor kinetically or thermodynamically preferred products, especially in steps involving multiple possible cyclization pathways or epimerizations chemrxiv.orgnih.gov.

Conformational Analysis: Understanding the 3D conformational preferences of macrocyclic intermediates is crucial, as these can steer stereoselective transformations, such as epoxidations and furan dearomatizations, influencing the final stereochemistry of the polycyclic product chemrxiv.orgnih.gov.

Semi-Synthetic Approaches to this compound from Natural Precursors

Semi-synthetic approaches to complex natural products like this compound involve starting from readily available natural precursors that already possess a significant portion of the desired structural complexity. This can reduce the number of synthetic steps compared to total synthesis. While direct semi-synthesis of this compound from a specific natural precursor is not extensively detailed in the provided snippets, the concept of biomimetic transformations is highly relevant.

Macrocyclic furanobutenolide-derived cembranoids (FBCs) are considered biosynthetic precursors to a wide variety of highly congested and oxygenated polycyclic diterpenes, including this compound chemrxiv.orgnih.govnottingham.ac.uk. These FBCs are thought to undergo site-selective oxidation and intricate transannular reactions to form the more complex polycyclic structures chemrxiv.orgnih.gov. For example, biomimetic semi-synthesis has been demonstrated for ineleganolide and sinulochmodin C from 5-episinuleptolide, involving successive transannular Michael reactions researchgate.netresearchgate.net. This highlights the potential for similar biomimetic strategies to be applied to this compound, starting from a suitable cembrane-type precursor that can undergo controlled oxidative rearrangements and transannular cyclizations to yield the verrillane core and its full functionality researchgate.netresearchgate.netopenrepository.com.

Preparation of this compound Analogs and Derivatives for Mechanistic Studies

The synthesis of this compound analogs and derivatives is crucial for elucidating their biological mechanisms and structure-activity relationships. This often involves targeted modifications of specific molecular regions or the synthesis of simplified fragments.

Synthetic Challenges and Breakthroughs in this compound Chemistry

The total synthesis of this compound is a significant undertaking due to its structural complexity, characterized by a strained core and numerous stereogenic centers.

Addressing Strain and Steric Hindrance in the Verrillane Skeleton

This compound possesses a novel scaffold known as verrillane, which contains a spirodiketal, two butanolide moieties, and 11 stereogenic centers, contributing to its highly strained core. thegoodscentscompany.com Overcoming the inherent strain and steric hindrance within this hexacyclic framework represents a major synthetic challenge. Breakthroughs in accessing the macrocyclic intermediates essential for this compound's synthesis have leveraged sophisticated reactions. These include transannular Michael reactions, which facilitate the formation of complex cyclic systems, and diastereoselective radical cyclizations, enabling the precise control of stereochemistry in challenging ring closures. researchgate.net Additionally, Nozaki-Hiyama-Kishi macrocyclization has been employed as a key step in constructing the macrocyclic precursor, setting the stage for subsequent transannular cyclizations to complete the polycyclic structure. thegoodscentscompany.comresearchgate.net

Overcoming Oxidative Instability of Furan Moieties

The furan moieties present in this compound and other furanocembranoids are known to be susceptible to oxidative decomposition, posing a considerable challenge during synthetic manipulations. nih.govresearchgate.net This instability can lead to undesired side reactions and lower yields. A significant breakthrough in addressing this issue involves the use of a one-pot furan oxidation/oxa-Michael cascade. researchgate.net This strategy allows for controlled oxidation of the furan ring, followed by an intramolecular cyclization, effectively transforming the sensitive furan into a more stable and structurally relevant moiety within the molecule. Research has also indicated that the presence of a C4 methyl group on the furan ring can increase its susceptibility to oxidative decomposition, underscoring the need for carefully choreographed oxidation conditions in the synthesis of such compounds. nih.gov

Comparative Synthetic Strategies to Related Furanocembranoids

The furanocembranoid family of diterpenes, to which this compound belongs, is characterized by complex, polycyclic architectures. Synthetic efforts across this family often share common challenges and employ diverse strategies to construct their intricate frameworks.

Table 1: Comparative Synthetic Strategies for Furanocembranoids

| Compound Name | Key Structural Features | Representative Synthetic Strategies | Relationship to this compound |

| This compound | Hexacyclic, strained verrillane skeleton, spirodiketal, two butanolides, 11 stereogenic centers. thegoodscentscompany.com | Transannular Michael reaction, diastereoselective radical cyclization, Nozaki-Hiyama-Kishi macrocyclization, one-pot furan oxidation/oxa-Michael cascade. thegoodscentscompany.comresearchgate.net | Target compound, complex polycyclic structure. |

| Bipinnatin (B14683477) J | Furan, butenolide, isopropylidene moiety, one of the simplest furanocembrenolides. wikipedia.orgescholarship.org | Asymmetric total synthesis involving elaboration of chiral lactone-substituted vinyl iodide, intermolecular Stille coupling, intramolecular Nozaki-Hiyama-Kishi allylation. researchgate.net | Speculated biosynthetic precursor to other cembrenolides. wikipedia.org |

| Intricarene (B1249381) | Polycyclic diterpene, derived from bipinnatin J. researchgate.netacs.org | Transannular oxidopyrylium-alkene [5+2] cycloaddition from bipinnatin J. researchgate.netacs.org | Illustrates a common biosynthetic and synthetic pathway from simpler furanocembranoids. researchgate.netacs.org |

| Rubifolide | Furan, butenolide, dehydroxylated analog of bipinnatin J. wikipedia.orgescholarship.org | Total synthesis reported. thegoodscentscompany.comescholarship.org | Biosynthetic precursor to bipinnatin J. wikipedia.org |

| Bielschowskysin (B1247535) | Highly oxygenated hexacyclic structure, unique cyclobutane (B1203170) scaffold. nih.govnih.gov | Often involves light-induced cyclobutane formation; nih.gov proposed biosynthesis from simpler furanocembranoids via furan oxidation and transannular cycloadditions. escholarship.org | Shares structural similarities and proposed biosynthetic pathways with this compound. escholarship.orgnih.gov |

| Sarcophine | Furanocembranoid. nih.gov | Semisynthetic derivatives explored. thegoodscentscompany.com | A furanocembranoid with reported biological activities. nih.gov |

| Sinularin | Furanocembranoid. nih.gov | Studied for anti-tumor effects. researchgate.netmdpi.com | Another furanocembranoid with reported biological activities. researchgate.net |

| Crassumolide C | Furanocembranoid. nih.gov | Part of the cembrane family. nih.gov | A related furanocembranoid. |

The synthesis of this compound, with its intricate verrillane skeleton, shares common strategic elements with other furanocembranoids, particularly in the construction of the macrocyclic cembrane core and the handling of the furan functionality. For instance, the macrocyclization strategies, such as Nozaki-Hiyama-Kishi cyclization, are recurrent themes across the synthesis of these complex natural products. thegoodscentscompany.comresearchgate.netresearchgate.net

However, the specific polycyclic frameworks and the high degree of oxygenation in this compound necessitate unique approaches. While compounds like Intricarene are accessed through transannular cycloadditions from simpler furanocembranoids like Bipinnatin J, researchgate.netacs.org this compound's synthesis involves a late-stage transannular diketalization of a macrocyclic enedione intermediate, leveraging a bio-inspired approach. thegoodscentscompany.com Similarly, the formation of the distinctive cyclobutane ring in Bielschowskysin often relies on light-induced [2+2] cycloadditions, nih.gov a strategy distinct from the complex cascade reactions envisioned for this compound's final ring closures.

The consistent challenge across the synthesis of furanocembranoids remains the precise control of stereochemistry and the management of reactive functionalities, especially the furan ring. Strategies to mitigate furan instability, such as controlled oxidation conditions, are critical and are adapted based on the specific structural demands of each target molecule. nih.govresearchgate.netnih.gov

Molecular and Cellular Mechanism Investigations of Verrillin Bioactivity

Target Identification and Validation Studies in vitro

Target identification is a fundamental step in chemical biology and drug discovery, aiming to pinpoint the specific proteins or other biomolecules with which a small molecule interacts to exert its biological effects frontiersin.orgnih.gov. Validation studies then confirm that these identified targets are indeed responsible for the observed bioactivity elifesciences.orgarxiv.org.

Biochemical assays are critical early-stage tools in drug discovery, designed to measure molecular interactions, such as enzyme activity or receptor binding, and to assess how drug candidates modulate these activities upol.czfortislife.com. These assays can determine if a compound acts as an enzyme activator, inhibitor, or modulator, or if it binds to and modulates a receptor upol.cznih.govnih.gov. For enzyme inhibition studies, assays can determine the type of inhibition (e.g., competitive, non-competitive) and quantify the inhibitor's binding affinity (Ki value) systatsoftware.comlibretexts.orgenzyme-modifier.chmdpi.combiorxiv.org. Receptor modulation assays assess whether compounds bind to, activate, or inhibit specific receptors, such as G-protein-coupled receptors (GPCRs) upol.cz.

Detailed Research Findings for Verrillin: Despite the general understanding of this compound's bioactivity, specific data from biochemical assays detailing its enzyme inhibition profiles or receptor modulation activities are not extensively documented in the publicly available scientific literature. Therefore, no specific enzymes inhibited or receptors modulated by this compound, nor associated quantitative data (e.g., IC50, Ki values), can be presented at this time.

Affinity proteomics and chemoproteomics are advanced techniques used for unbiased, proteome-wide identification of protein targets and assessment of drug-target engagement within complex biological systems bmglabtech.comstylelabs.cloudugr.esnih.govthermofisher.comnih.govnih.govbiognosys.comwhiterose.ac.uk. These methods leverage chemical probes or the small molecule itself to capture and identify interacting proteins, often using mass spectrometry for identification and quantification nih.govbmglabtech.comugr.esthermofisher.comnih.gov. They allow researchers to map drug-target interactions across the entire proteome, providing insights into both on-target and off-target effects bmglabtech.comstylelabs.cloudugr.esnih.gov. Techniques like cellular thermal shift assay (CETSA) or proteome integral solubility alteration (PISA) assay can also be used to assess target engagement in living cells nih.govstylelabs.cloudnih.gov.

Detailed Research Findings for this compound: Comprehensive affinity proteomics or chemoproteomics studies specifically identifying protein targets engaged by this compound have not been found in the surveyed scientific literature. Consequently, no data tables detailing this compound's protein target engagement or selectivity profiles can be provided.

This compound's Interactions with Specific Biomolecules in vitro

Beyond broad target identification, detailed in vitro studies are essential to characterize the precise nature of a compound's interactions with various biomolecules.

Binding studies with purified proteins are crucial for quantifying the affinity and specificity of a compound's interaction with its potential targets refeyn.compharmaron.comnih.gov. This includes investigations into binding with various protein classes, such as kinases, phosphatases, and chaperones. Protein kinases and phosphatases are key regulatory enzymes in cellular signaling pathways, and their modulation is a common therapeutic strategy nih.govlibretexts.orgmolecular-interactions.si. Chaperones are molecular machines that assist in protein folding and quality control, and their interactions with small molecules can reveal insights into protein stability and function frontiersin.orgresearchgate.netnih.govdokumen.pubyoutube.com. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and mass photometry are commonly employed to measure binding affinities (e.g., Kd values) and kinetics elifesciences.orgrefeyn.comnih.govmolecular-interactions.sinih.gov.

Detailed Research Findings for this compound: No specific binding data for this compound with individual proteins such as kinases, phosphatases, or chaperones have been identified in the available scientific literature. Therefore, no quantitative binding affinities or detailed interaction mechanisms can be presented.

Interactions between small molecules and nucleic acids (DNA and RNA) are fundamental to many biological processes, including gene expression, replication, and repair fortislife.comsystatsoftware.combmglabtech.comthermofisher.comresearchgate.netdokumen.pubebi.ac.ukrefeyn.comnih.gov. Compounds can interact with DNA or RNA through various mechanisms, such as intercalation, groove binding, or covalent modification, influencing their structure and function bmglabtech.comthermofisher.com. Assays like electrophoretic mobility shift assays (EMSA) or pull-down assays can determine the specificity of protein-nucleic acid interactions in vitro fortislife.com. Mass photometry can also be used to analyze the mass distribution of molecules and their complexes, providing insights into binding affinities and stoichiometry refeyn.com.

Detailed Research Findings for this compound: There is no specific information available in the searched scientific literature detailing this compound's direct interactions with DNA or RNA, nor any associated functional consequences or binding data.

Detailed Research Findings for this compound: While there is a general mention of this compound being "particularly labile to decompositions owing to various membrane" uni-regensburg.de, specific detailed research findings on this compound's interactions with membranes or quantitative data on its membrane permeability are not available in the examined scientific literature.

Modulation of Intracellular Signaling Pathways by this compound in vitro

Specific, detailed research findings on the direct modulation of intracellular signaling pathways by this compound in vitro are not widely reported in the current literature. Intracellular signaling pathways are crucial for relaying extracellular signals into the cell, leading to various cellular responses, including changes in gene expression and protein regulation wwnorton.comnih.gov. These pathways often involve a series of intracellular signaling molecules, such as protein kinases, that can amplify, distribute, and regulate signals wwnorton.com.

The regulation of gene expression and protein levels is a complex process involving numerous molecular mechanisms, including transcription, mRNA processing, and protein stability nih.govnews-medical.netkhanacademy.orgelifesciences.orgnih.gov. Despite the general understanding of how these processes are regulated, specific data regarding how this compound might influence downstream gene expression or protein regulation in vitro are not extensively documented nih.govnews-medical.netkhanacademy.orgelifesciences.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives in vitro

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and drug discovery, aiming to understand how modifications to a molecule's chemical structure influence its biological activity oncodesign-services.comgardp.org. For this compound, its highly congested and polycyclic carbon framework presents significant synthetic challenges, which in turn complicate systematic SAR investigations nih.govillinois.eduresearchgate.net.

While the synthesis of this compound's core structures and highly functionalized intermediates has been reported, comprehensive systematic structural modifications of this compound and their corresponding bioactivity profiling in vitro are not widely detailed in the available research researchgate.netresearchgate.netnih.gov. Some initial SAR studies on intermediates en route to this compound have revealed interesting differential and selective cytotoxicity, indicating potential for bioactivity researchgate.net. For example, the effect of the C4 methyl group on the furan (B31954) reactivity in furanothis compound, a highly functionalized core of this compound, has been discussed in synthetic studies nih.gov.

The elucidation of pharmacophore requirements, which define the essential steric and electronic features of a molecule responsible for its biological activity, is a critical aspect of SAR studies nih.gov. Due to the limited comprehensive bioactivity data for this compound on specific mechanistic effects, detailed pharmacophore requirements for its actions have not been extensively elucidated in the literature nih.gov.

The available scientific literature, as accessed through the conducted searches, does not provide detailed, specific research findings solely focused on the chemical compound this compound's direct impact on cell cycle modulation, induction of apoptosis or autophagy mechanisms, or effects on cellular differentiation and proliferation phenotypes. Similarly, comprehensive studies integrating omics technologies, such as proteomic profiling and metabolomic analysis, specifically for this compound-treated cells, were not found.

While general mechanisms of cellular processes like cell cycle regulation, apoptosis, autophagy, cell differentiation, and proliferation are well-documented in biological research researchgate.netfrontiersin.orgwikimedia.orgnih.govcreative-diagnostics.commdpi.commdpi.comnih.govnih.govmdpi.comirsn.fr, and methodologies for proteomic and metabolomic analyses are established plos.orgnih.govarvojournals.orgresearchgate.netmitoproteome.orgnih.govnih.gov, specific data linking these investigations directly to this compound's bioactivity in vitro remain elusive in the current search results. This compound is identified as a polycyclic diterpene, often studied in the context of its biosynthesis and isolation from marine organisms nottingham.ac.uk.

Further research would be necessary to elucidate the precise molecular and cellular mechanisms by which this compound might exert any biological effects, particularly concerning its influence on cellular processes and its impact on the proteome and metabolome of treated cells.

Ecological and Chemoecological Significance of Verrillin

Role of Verrillin in the Producing Organism's Defense Mechanisms

Sessile marine invertebrates, such as the gorgonian Eunicella verrucosa, are constantly exposed to pressures from predators and fouling organisms. wikipedia.orgmdpi.com In the absence of physical defenses, chemical defense mechanisms are crucial for survival. Diterpenes are a major class of compounds employed by these organisms for such purposes.

While specific studies on the anti-predation or anti-fouling properties of this compound are not extensively documented, the chemical class to which it belongs—diterpenes from gorgonians—is well-known for these activities. For instance, many eunicellin-based diterpenoids, which share a structural relationship with this compound, have been shown to exhibit cytotoxic activities. nih.govnih.govsemanticscholar.org This cytotoxicity can deter predation by making the organism unpalatable or toxic to potential consumers.

Furthermore, the surfaces of marine organisms are prime real estate for the settlement of larvae from fouling organisms like barnacles, algae, and bryozoans. The accumulation of these organisms, known as biofouling, can be detrimental to the host by impeding feeding, respiration, and increasing the risk of disease. Many marine diterpenes have demonstrated potent antifouling properties, inhibiting the settlement and growth of fouling organisms. For example, diterpenes isolated from the soft coral Sinularia flexibilis have shown marked antimicrobial activity, which is a key component of antifouling defense, as microbial biofilms often precede the settlement of larger fouling organisms. nih.gov Given its structural complexity, it is plausible that this compound contributes to the anti-fouling defense of its producing organism.

Table 1: Bioactivity of Diterpenes from Marine Cnidarians

| Compound Class | Producing Organism (Example) | Documented Bioactivity |

| Eunicellin-based diterpenoids | Cladiella krempfi | Cytotoxicity, Anti-inflammatory |

| Simplexins (Eunicellin-based) | Klyxum simplex | Cytotoxicity |

| Diterpenes and Steroids | Eunicella singularis | Apoptotic activity against cancer cells |

| Flexibilide and Sinulariolide | Sinularia flexibilis | Antimicrobial |

This table is generated based on available data for related compounds and is intended for comparative purposes.

Allelochemicals are compounds that influence the growth, survival, and reproduction of other organisms. In the marine environment, sessile organisms compete for space and resources. The release of chemical compounds can inhibit the growth of competitors, a phenomenon known as allelopathy. While direct allelopathic studies on this compound are lacking, other marine diterpenes have been implicated in such interactions. The antimicrobial properties of many diterpenes, as seen with flexibilide and sinulariolide from Sinularia flexibilis, suggest a potential role in mediating competitive interactions with microorganisms in the immediate vicinity. nih.gov By controlling the microbial community on and around its surface, the producing organism can prevent colonization by competitors and pathogens.

This compound in Inter-Species Chemical Communication

The role of marine natural products in chemical communication is an expanding area of research. While there is no direct evidence of this compound acting as a signaling molecule, the release of secondary metabolites into the water column can potentially be detected by other organisms. Such chemical cues can be involved in a variety of interactions, including predator avoidance, mate selection, and the coordination of spawning events. The intricate structure of this compound suggests a high degree of specificity, which is a hallmark of signaling molecules. However, further research is required to determine if this compound plays any role in inter-species chemical communication.

Environmental Distribution and Turnover of this compound in Marine Environments

The environmental distribution and turnover of this compound in marine ecosystems are currently unknown. The concentration of such compounds in the water column is likely to be very low and localized to the immediate vicinity of the producing organism. The stability of this compound in seawater and its susceptibility to microbial degradation would be key factors determining its persistence and range of influence. Understanding the environmental fate of this compound is crucial for a complete picture of its ecological significance.

Comparative Chemoecological Roles of Related Marine Diterpenes

The study of other marine diterpenes, particularly those from gorgonians of the genus Eunicella and related soft corals, provides the most insight into the probable ecological functions of this compound. Diterpenes from various Eunicella species have been shown to possess a range of biological activities, including cytotoxicity and antimicrobial effects. researchgate.netnih.gov These activities are consistent with a defensive role against predators and pathogens.

For example, diterpenes and steroids from Eunicella singularis have demonstrated significant apoptotic activity against breast cancer cell lines, highlighting their potent biological effects. researchgate.net While this is a pharmacological application, it underscores the potential of these compounds to have pronounced ecological impacts. Similarly, eunicellin-based diterpenoids from Cladiella and Klyxum species exhibit cytotoxicity, further supporting the hypothesis that such compounds serve a defensive function. nih.govsemanticscholar.org The antimicrobial activity of diterpenes from Sinularia flexibilis also points to a role in preventing microbial fouling and disease. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Verrillin Research

High-Resolution Mass Spectrometry (HRMS) in Verrillin Metabolomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of complex natural products like this compound, offering high mass accuracy and resolution crucial for determining elemental compositions and identifying metabolites. restek.comchromatographyonline.comnih.gov HRMS-based metabolomics allows for the comprehensive profiling of small molecules within biological samples, providing insights into metabolic pathways and the identification of potential biomarkers. nih.govnih.govresearchgate.net

Untargeted and Targeted Metabolomics Approaches for this compound Pathways

Metabolomics strategies are broadly categorized into untargeted and targeted approaches. nih.gov

Untargeted metabolomics involves a global and comprehensive analysis, aiming to measure all detectable metabolites in a sample, including unknown compounds. nih.gov This discovery-driven approach is particularly valuable for complex natural product extracts, such as those containing this compound, as it can reveal novel metabolites and unexpected metabolic shifts without prior bias. nih.govresearchgate.net For instance, untargeted LC-HRMS has been successfully applied to profile metabolites in various biological matrices, identifying thousands of endogenous compounds and recognizing biochemical pathways impacted by stressors. nih.govresearchgate.net While specific untargeted metabolomics studies on this compound itself were not found in the current literature, this approach would be critical for exploring its metabolic fate, biotransformations, or its role within the producing organism's metabolome.

Targeted metabolomics , in contrast, focuses on the measurement and absolute quantification of a predefined set of characterized metabolites. nih.gov This hypothesis-driven approach is often used for validating previously identified processes or for precise quantification of specific compounds within a pathway. nih.gov For a complex diterpene like this compound, targeted metabolomics could be employed to quantify this compound and its known derivatives or precursors in different biological contexts or extracts, providing valuable quantitative data.

Both untargeted and targeted HRMS-based metabolomics approaches are highly complementary, with untargeted analysis generating hypotheses and targeted analysis providing validation and precise quantification. nih.gov

Isotopic Labeling for Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to track the passage of an isotope through chemical reactions or metabolic pathways, providing crucial insights into biosynthetic routes. youtube.comresearchgate.net In the context of natural products like this compound, stable isotopes such as Carbon-13 (C) and Deuterium (H) are commonly used as tracers. youtube.comresearchgate.netuni-regensburg.de By incorporating isotopically labeled precursors into the producing organism and subsequently analyzing the labeling patterns in the isolated natural product, researchers can elucidate the sequence of enzymatic reactions and intermediates involved in its biosynthesis. youtube.comuni-regensburg.demdpi.com

For diterpenes, including the furanocembranoids to which this compound belongs, isotopic labeling experiments have historically been instrumental in unraveling complex cyclization cascades and the mechanisms of terpene cyclases. youtube.comuni-regensburg.deacs.org For example, studies on other diterpenes have utilized C-labeled precursors to trace their conversion into phytoalexins, demonstrating the existence of genuine biosynthetic pathways in plants. mdpi.com While specific isotopic labeling studies directly tracing this compound's complex biosynthetic pathway were not detailed in the immediate search results, the technique's utility for highly complex polycyclic natural products, especially diterpenes, is well-established. youtube.comresearchgate.netuni-regensburg.deacs.org The application of this methodology to this compound would be essential for a complete understanding of its biogenesis, given its intricate structure.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in natural products chemistry, indispensable for the elucidation of complex structures. sisweb.com this compound's structure has been elucidated using 1D and 2D NMR techniques, including H and C NMR. gcms-id.caresearchgate.net The original isolation and structure elucidation of this compound (compound 1) and its acetate (B1210297) derivative (compound 2) involved extensive NMR spectroscopic analysis, with H and C NMR spectra for this compound acetate and high-resolution mass spectral data for this compound being reported in supporting information. acs.orgresearchgate.net

Solid-State NMR for this compound in Complex Matrices

Solid-state NMR (SSNMR) spectroscopy is a valuable technique for characterizing the structural, dynamic, and compositional properties of materials in their native solid or semi-solid states, without requiring dissolution. hill-labs.co.nz This is particularly advantageous for natural products that may be insoluble, exist in complex biological matrices, or form amorphous solids for which single-crystal X-ray diffraction is not feasible. hill-labs.co.nz

SSNMR, often coupled with magic angle spinning (MAS), can provide atomic-level structural information, including details on crystalline lattices and amorphous regions. hill-labs.co.nz While SSNMR typically requires larger sample quantities (2-100 mg) compared to solution NMR, its non-destructive nature allows for further studies on the same sample. hill-labs.co.nz For this compound, if studies were to involve its presence within its natural coral matrix, or if it were isolated in an insoluble or amorphous form, solid-state NMR would offer unique insights into its molecular structure and interactions within such complex environments.

Cryo-Probe and Micro-Probe NMR for Sample-Limited Studies

The isolation of novel natural products like this compound often yields only very small quantities, posing a significant challenge for comprehensive NMR analysis. acs.org Advanced NMR probes, specifically cryo-probes and micro-probes, have revolutionized the analysis of sample-limited natural products by dramatically increasing sensitivity. acs.orgsisweb.com

Cryo-probes (Cryogenically Cooled Probes) enhance sensitivity by cooling the radiofrequency (RF) coils and preamplifier electronics to very low temperatures (e.g., liquid nitrogen or helium temperatures). This reduces thermal noise, leading to a significant increase in the signal-to-noise ratio (S/N), often by a factor of five or more compared to conventional room-temperature probes. This sensitivity gain allows for the acquisition of high-quality NMR data from microgram to sub-microgram quantities of material, enabling detailed structural elucidation even with limited samples. sisweb.com

Micro-probes (Small-Volume Probes) achieve increased mass sensitivity by significantly reducing the sample volume, often to a few microliters (e.g., 1 mm probes with 5 µL volume, or 1.7 mm probes with 30 µL volume). acs.org When combined with cryogenic cooling (MicroCryoProbes), these probes offer unparalleled mass sensitivity, making it possible to obtain comprehensive NMR data on nanomole quantities or less. acs.org

For this compound, which is isolated from marine organisms and likely available in limited amounts, the use of cryo-probe and micro-probe NMR techniques would be crucial for obtaining detailed 1D and 2D NMR spectra necessary for complete structural assignment and confirmation, including the determination of relative and absolute configurations. acs.orgsisweb.com

Chromatographic and Hyphenated Techniques for this compound Analysis

Chromatographic techniques are fundamental for the separation and purification of this compound from complex natural extracts, given its isolation from marine sources. researchgate.net High-Performance Liquid Chromatography (HPLC) is widely used for separating components in complex mixtures due to its speed, sensitivity, and high resolution.

Hyphenated techniques combine a separation technique (like chromatography) with a detection technique (like spectroscopy), allowing for simultaneous separation and identification of compounds in a single run. restek.com This integrated approach is particularly powerful for the analysis of complex natural product mixtures, such as those containing this compound. restek.com

Common hyphenated techniques relevant to this compound analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This widely used technique couples the separation power of LC with the identification capabilities of MS. nih.govyoutube.comresearchgate.net LC-MS, especially with high-resolution mass spectrometry (LC-HRMS), is essential for comprehensive metabolite profiling, identifying as many possible metabolites with high sensitivity and reproducibility. nih.govresearchgate.net It has been employed for the analysis of diterpenes, including furanocembranoids, enabling the identification of compounds based on their mass-to-charge ratios and fragmentation patterns. restek.com LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information through fragmentation analysis. restek.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples LC with NMR spectroscopy, allowing for online structural elucidation of separated components. LC-NMR is particularly advantageous for natural products, as it provides maximum structural information, including the ability to differentiate between isomeric and isobaric compounds, which can be challenging with MS alone. The integration of cryo-probe and micro-probe technologies further enhances the sensitivity of LC-NMR, making it suitable for trace quantities of natural products.